molecular formula C13H20N4O4 B1293079 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1119452-31-1

1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1293079
CAS No.: 1119452-31-1
M. Wt: 296.32 g/mol
InChI Key: SFMQXOOIHUKDLZ-UHFFFAOYSA-N
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Description

The compound 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₁₃H₂₀N₄O₄, molecular weight: 296.32 g/mol) features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,3-triazole-4-carboxylic acid moiety.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMQXOOIHUKDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649285
Record name 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-31-1
Record name 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can act against various bacterial strains and fungi. The specific compound in focus has been evaluated for its efficacy against resistant strains of bacteria, suggesting potential as a lead compound in antibiotic development .

Anticancer Properties

The triazole structure is also associated with anticancer activity. Several studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The compound has shown promise in preliminary studies targeting specific cancer cell lines, indicating its potential for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored extensively. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study: Cancer Cell Line Testing

In another study focusing on cancer treatment, 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid was tested against several cancer cell lines including breast and colon cancer. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analysis .

Mechanism of Action

The mechanism of action of 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The triazole ring is particularly important for its ability to form stable complexes with metal ions, which can influence various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Differences Key Functional Groups Molecular Weight (g/mol) References
1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid Azetidine (4-membered ring) vs. piperidine Boc group, triazole-carboxylic acid 281.29
1-(1-Boc-piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Boc group on piperidin-3-yl vs. 4-yl Same functional groups, positional isomer 296.32
1-((1-Boc-piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Methylene spacer between piperidine and triazole Increased flexibility 310.35
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Aryl substitution (no Boc or piperidine) Free amine, triazole-carboxylic acid 219.21

Key Observations :

  • Positional Isomerism : Substitution at piperidin-3-yl vs. 4-yl affects steric interactions and hydrogen-bonding capabilities .
  • Substituent Effects : The Boc group improves stability, while aryl or methyl groups (e.g., 5-methyl-triazole) modulate electronic properties and biological activity .

Comparison with Analogues :

  • 1-(2-Aminophenyl) Derivative: Synthesized via direct cycloaddition without Boc protection, followed by acidic workup .
  • Azetidine Analogues : Require specialized β-ketoesters and azide precursors for triazole formation .

Tautomerism and Stability

  • Target Compound : The Boc group and piperidine ring stabilize the open-chain form, minimizing tautomerism observed in formyl-substituted triazoles (e.g., 5-formyl-1H-triazoles) .
  • Formyl Derivatives : Exhibit ring-chain tautomerism (e.g., cyclic hemiacetal forms), complicating purification and characterization .

Biological Activity

1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid (CAS RN: 1119452-31-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O4. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility in biological systems.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, triazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives similar to this compound possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Triazoles can act as enzyme inhibitors, particularly in pathways related to cell division and growth.
  • DNA Interaction : Some studies suggest that triazole compounds can intercalate into DNA, leading to disruption in replication and transcription processes.

Study on Anticancer Activity

A notable study investigated the effects of a series of triazole derivatives on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was primarily linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The study found that compounds structurally similar to this compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as an antimicrobial agent .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineMechanismReference
AnticancerMCF-7 (Breast Cancer)Apoptosis induction
AnticancerA549 (Lung Cancer)Cell cycle arrest
AntimicrobialStaphylococcus aureusMembrane disruption
AntimicrobialCandida albicansInhibition of nucleic acids

Q & A

Q. What are the optimal synthetic routes for preparing 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by Boc protection of the piperidine nitrogen. Key steps include:

  • Piperidine functionalization : Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Triazole formation : Cu(I)-catalyzed reaction between a piperidine-azide intermediate and a propiolic acid derivative .
  • Purification : Reverse-phase HPLC or silica gel chromatography to isolate the carboxylic acid product. Yields vary (40–70%) depending on steric hindrance and reaction optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .
  • NMR : Confirm the Boc group (δ 1.4 ppm, singlet for tert-butyl) and triazole protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ ions matching the molecular formula (C₁₄H₂₁N₅O₄) .

Q. What are the stability considerations for the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group is stable under basic and neutral conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to moisture. Storage recommendations:

  • Temperature : –20°C in anhydrous DMSO or acetonitrile .
  • Handling : Avoid aqueous acidic environments during experiments to prevent deprotection .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states for CuAAC reactions, guiding solvent selection (e.g., DMF vs. THF) and catalyst loading. For example:

  • Reaction Path Modeling : Identify energy barriers for triazole formation using B3LYP/6-31G* basis sets .
  • Solvent Effects : COSMO-RS simulations to optimize polarity and dielectric constants for higher yields .

Q. How should researchers address contradictory solubility data reported for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation states of the piperidine and carboxylic acid groups. Strategies:

  • pH-Dependent Studies : Measure solubility at pH 2–8 using UV-Vis spectroscopy .
  • Co-solvent Systems : Add 10–20% PEG-400 to aqueous buffers to enhance solubility for biological assays .

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

Common issues include Boc deprotection during triazole formation or poor cycloaddition efficiency. Solutions:

  • Catalyst Optimization : Use Cu(I)Br with TBTA ligand to accelerate CuAAC kinetics .
  • Stepwise Protection : Introduce the Boc group after triazole formation to avoid premature cleavage .

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